KN-93 Phosphate

Übersicht

Beschreibung

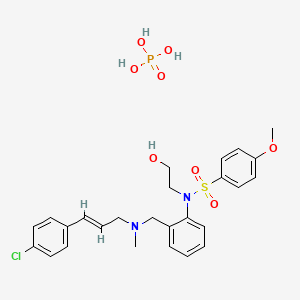

KN-93-Phosphat ist ein potenter und selektiver Inhibitor der Calcium/Calmodulin-abhängigen Proteinkinase II (CaMKII). Diese Verbindung wird in der wissenschaftlichen Forschung häufig eingesetzt, da sie die CaMKII-Aktivität hemmen kann, die eine entscheidende Rolle in verschiedenen Zellprozessen spielt. Die chemische Formel von KN-93-Phosphat lautet C26H29ClN2O4S·H3PO4, und sein Molekulargewicht beträgt 599,03 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KN-93-Phosphat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Reaktion von 4-Chlorzimtaldehyd mit Methylamin zur Bildung von N-(4-Chlorzimtyl)-N-methylamin beinhaltet.

Einführung von funktionellen Gruppen: Die Kernstruktur wird dann mit 2-Hydroxyethylamin und 4-Methoxybenzolsulfonylchlorid umgesetzt, um die Hydroxyethyl- bzw. Methoxybenzolsulfonylgruppen einzuführen.

Phosphorylierung: Der letzte Schritt beinhaltet die Phosphorylierung der Verbindung zur Bildung von KN-93-Phosphat

Industrielle Produktionsverfahren

Die industrielle Produktion von KN-93-Phosphat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung von Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Key Synthetic Reaction:

Binding Interactions with Calmodulin (CaM)

This compound binds directly to Ca²⁺-saturated calmodulin (CaM) rather than CaMKII, disrupting CaM’s ability to activate downstream targets . Structural studies reveal:

Table 1: KN-93–CaM Interaction Parameters

-

Structural Insights :

Competitive Inhibition with CaMKII-Derived Peptides

KN-93 competes with CaMKII’s regulatory segment for CaM binding, preventing kinase activation :

Table 2: Competitive Binding Data

| Target | IC₅₀ (KN-93) | Assay | Reference |

|---|---|---|---|

| CaMKII | 0.37 µM | Kinase activity assay | |

| CaMKI | 1.2 µM | Radioactive kinase assay | |

| CaMKIV | 1.5 µM | Radioactive kinase assay |

-

Mechanism : KN-93 stabilizes CaM in a conformation incompatible with CaMKII binding, thereby inhibiting autophosphorylation at Thr287 .

Off-Target Interactions

Despite its CaMKII specificity claims, this compound exhibits off-target effects:

-

Voltage-gated K⁺ channels : Blocks Kᵥ1.5 with IC₅₀ = 307 nM .

-

Ryanodine Receptor 2 (RyR2) : Enhances Ca²⁺ release in cardiomyocytes independent of CaMKII .

Solubility and Stability

| Property | Value | Reference |

|---|---|---|

| Solubility | ≥29.95 mg/mL in DMSO; ≥20.7 mg/mL in H₂O | |

| Stability | Stable at -20°C for 2 years |

Functional Implications of Binding

Wissenschaftliche Forschungsanwendungen

Neurobiology

KN-93 has been extensively used in neurobiological studies due to its ability to modulate neuronal signaling pathways.

- Dopamine Regulation : KN-93 inhibits dopamine synthesis in PC12h cells by reducing the phosphorylation levels of tyrosine hydroxylase (TH), a key enzyme in dopamine production. This effect is mediated through the modulation of Ca²⁺ levels and TH activity .

- Parkinson's Disease : In a rat model of Parkinson's disease, KN-93 was shown to alleviate levodopa-induced dyskinesia by suppressing CaMKII activation, demonstrating its potential therapeutic benefits in managing motor symptoms associated with the disease .

Cardiology

In cardiac research, KN-93 is utilized to study the effects of CaMKII on heart function.

- Afterdepolarizations : Studies indicate that KN-93 decreases early afterdepolarizations in rabbit hearts, suggesting a role in preventing arrhythmias . The compound's ability to influence cardiac ion channels further underscores its importance in cardiovascular research.

Immunology

KN-93 has also been applied in immunological studies, particularly regarding T cell differentiation.

- Regulatory T Cells : Research has shown that KN-93 promotes the generation of Foxp3 regulatory T cells by inhibiting CaMKIV in mouse models. This effect leads to reduced autoimmune damage in tissues such as skin and kidneys .

Case Studies

Wirkmechanismus

KN-93 Phosphate exerts its effects by inhibiting the activity of CaMKII. It binds to the catalytic domain of CaMKII, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by CaMKII, such as calcium signaling, gene expression, and cell cycle progression. The molecular targets of this compound include the α- and β-subunits of CaMKII .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KN-92-Phosphat: Ein inaktives Derivat von KN-93-Phosphat, das als Kontrolle in Experimenten verwendet wird.

KN-62: Ein weiterer CaMKII-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

KN-93-Hydrochlorid: Eine Hydrochloridsalzform von KN-93, die in ähnlichen Forschungsanwendungen verwendet wird.

Einzigartigkeit

KN-93-Phosphat ist aufgrund seiner hohen Selektivität und Potenz als CaMKII-Inhibitor einzigartig. Im Gegensatz zu anderen Inhibitoren zielt es speziell auf die katalytische Domäne von CaMKII, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von CaMKII in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

KN-93 phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in various physiological processes including cell proliferation, apoptosis, and signal transduction. This article delves into the biological activity of this compound, examining its mechanisms, effects on different cell types, and potential therapeutic applications.

This compound functions primarily by inhibiting CaMKII, a multifunctional serine/threonine kinase activated by calcium-bound calmodulin (CaM). The binding of KN-93 to CaM prevents its interaction with CaMKII, thereby inhibiting CaMKII activation. This mechanism has been elucidated through various studies employing techniques such as surface plasmon resonance and isothermal titration calorimetry, which demonstrated that KN-93 binds directly to CaM rather than CaMKII itself .

Key Biological Effects

- Cell Proliferation and Apoptosis :

- Neuroprotection :

-

Chondrogenesis :

- Studies have shown that KN-93 enhances chondrogenesis in bone marrow-derived mesenchymal stem cells (BM-MSCs) while suppressing chondrogenic hypertrophy. It up-regulated the expression of SRY-box transcription factor 9 and aggrecan while down-regulating RUNX family transcription factor 2 and collagen type X alpha 1 chain .

- Cardiac Function :

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Parkinson's Disease

In a controlled trial involving rats with induced Parkinson's disease, administration of this compound resulted in significant alleviation of levodopa-induced dyskinesia. The study noted a marked reduction in CaMKII activation levels post-treatment, highlighting the compound's potential as a therapeutic agent for managing motor symptoms associated with neurodegeneration.

Case Study 2: Chondrogenic Differentiation

A study on BM-MSCs treated with this compound showed enhanced chondrogenic differentiation over a 28-day period. The treatment group exhibited increased expression levels of aggrecan and type II collagen while showing reduced levels of type X collagen, indicating a shift towards more stable cartilage formation .

Eigenschaften

IUPAC Name |

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJTPOXLIILMB-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188890-41-6 | |

| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.